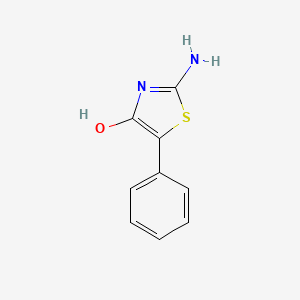

2-Amino-5-phenyl-1,3-thiazol-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

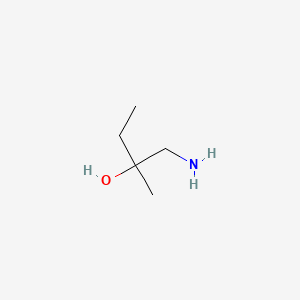

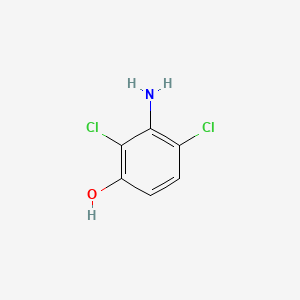

2-Amino-5-phenyl-1,3-thiazol-4-ol is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a ring of four carbon atoms and one sulfur atom. The presence of the amino group at the second position and a phenyl group at the fifth position are characteristic of this compound. Thiazoles are known for their diverse range of biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of thiazole derivatives, including those similar to 2-amino-5-phenyl-1,3-thiazol-4-ol, often involves the condensation of semicarbazide or thiosemicarbazide with corresponding aldehydes, followed by oxidative bond formation . Ultrasound-mediated one-pot synthesis methods have also been reported for the rapid and environmentally friendly production of thiazole derivatives . Additionally, the synthesis of aromatic unsymmetrical diamine monomers containing the thiazole ring has been achieved, which can be further polymerized into novel polyimides .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied using X-ray diffraction methods. For instance, the crystalline and molecular structure of 2-amino-5-phenyl-1,3,4-thiadiazole, a closely related compound, has been determined, revealing that molecules form dimers through intermolecular hydrogen bonds . The structural geometry, including bond lengths and angles, has been corroborated by density functional theory (DFT) calculations .

Chemical Reactions Analysis

Thiazole derivatives participate in various chemical reactions due to their reactive sites, such as the amino group. They can undergo further functionalization and form complex structures with potential biological activities. For example, the reaction of 2-phenyl-4-chloromethylselenazole with 2-amino-5-mercapto-1,3,4-thiadiazole under phase transfer catalyst conditions has been reported to yield novel thiazole derivatives .

Physical and Chemical Properties Analysis

Thiazole derivatives exhibit a range of physical and chemical properties that make them suitable for various applications. Novel polyimides derived from thiazole-containing monomers have shown good solubility in strong dipolar solvents, excellent thermal stability, and outstanding mechanical properties . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, have been studied using DFT, providing insights into the reactivity and potential applications of these compounds .

科学的研究の応用

Microwave Irradiation in Synthesis

The derivatives of 2-amino-4-phenylthiazole, which are structurally related to 2-Amino-5-phenyl-1,3-thiazol-4-ol, are of high scientific interest due to their broad spectrum of biological activity. A study explored the synthesis of 5-amino-containing 2-amino-4-phenyl-thiazole under microwave irradiation, indicating a method to overcome the disadvantage of long reaction times traditionally required in the synthesis of these derivatives (Khrustalev, 2009).

Anticancer Agents

Thiazole derivatives have shown promise as anticancer agents. A study on 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles, a scaffold related to 2-Amino-5-phenyl-1,3-thiazol-4-ol, revealed these compounds as novel tubulin polymerization inhibitors with significant growth inhibition activity on cancer cell lines and potential for in vivo efficacy (Romagnoli et al., 2012).

Microtubule Targeting Agents

Another study focused on 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles, related to the compound of interest, as microtubule targeting agents. These compounds, especially those with an ethoxy group, showed significant activity against cancer cell lines, acting through the colchicine site of tubulin and leading to apoptosis and mitotic catastrophe as cell death mechanisms (Romagnoli et al., 2011).

Chemoselective Thionation-Cyclization

A method for synthesizing 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization was reported. This process involved highly functionalized enamides and led to products with diverse functionalities, demonstrating a versatile approach to thiazole derivatives synthesis (Kumar et al., 2013).

Adenosine Receptor Pharmacophore

Derivatives of 2-amino-4-phenyl-5-(4-pyridyl)thiazole, a compound structurally similar to 2-Amino-5-phenyl-1,3-thiazol-4-ol, have been claimed as adenosine A3 and/or A2b receptor antagonists and inhibitors of TNF-a production, indicating potential therapeutic uses in treating asthma and COPD (2000).

Fluorescence and Biological Activity in Thiadiazole Derivatives

Research on thiadiazole derivatives, including 2-amino-5-phenyl-1,3,4-thiadiazole, highlighted non-typical fluorescence effects and biological activity. This study provided insights into the spectroscopic and theoretical aspects of these compounds, their microbiological, and antioxidative potential, suggesting their use as fluorescence probes or pharmaceuticals with antimycotic properties (Budziak et al., 2019).

Hydrogen-Bonding Networks

An examination of the solid-state packing arrays and hydrogen-bonding networks of 2-amino-4-phenyl-1,3-thiazole derivatives provided insights into their molecular interactions. This study offers valuable information for the understanding of the structural and molecular properties of these compounds (Lynch et al., 2002).

将来の方向性

The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drug . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects is more desirable . The “2-Amino-5-phenyl-1,3-thiazol-4-ol” scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

特性

IUPAC Name |

2-amino-5-phenyl-1,3-thiazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,12H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOMNHLWRPCJGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(S2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388797 |

Source

|

| Record name | 2-amino-5-phenyl-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-phenyl-1,3-thiazol-4-ol | |

CAS RN |

98879-58-4 |

Source

|

| Record name | 2-amino-5-phenyl-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。